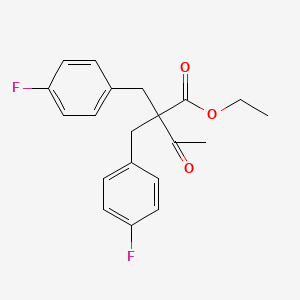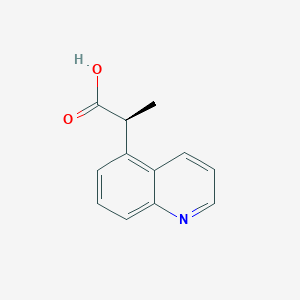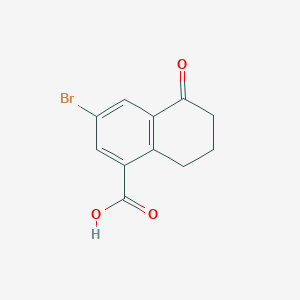![molecular formula C11H12N4O3S B2491460 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid CAS No. 436095-22-6](/img/structure/B2491460.png)
2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, including structures similar to 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid, often involves multistep reactions that can include transformations under acid catalysis and other specific conditions tailored to achieve the desired compound. For example, derivatives of dihydropyridine and tetrahydropyridin-2(1H)-one have been obtained through specific reactions involving ethoxy and sulfanyl groups, showcasing the complexity and variability in synthesizing such compounds (Nedolya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds like this compound involves determining the spatial arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray diffraction and NMR spectroscopy are critical for this analysis, providing detailed information on the geometry and electronic structure of the molecule. The structure of related compounds has been extensively studied, revealing intricate details about their molecular geometry and electronic configurations (Shruthi et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound can be complex, involving multiple pathways and products. For instance, transformations under specific conditions can lead to the formation of various derivatives, highlighting the compound's reactivity and the potential for creating a wide range of related substances. The reaction mechanisms often involve steps such as Michael addition, aldol reactions, and cyclization, demonstrating the compound's versatility in chemical synthesis (Suriyakala & Ravindran, 2022).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations
- Hydration and Thiazole Ring Closure : Derivatives involving 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid undergo chemical transformations under specific conditions. For instance, derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were unexpectedly formed when treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, indicating complex chemical behavior under acid catalysis (Nedolya et al., 2018).
Synthesis and Characterization
Complex Formation with Metal Ions : The compound has been used in the synthesis of new ligands interacting with gold (III) and nickel (II) metal ions. The study of these ligand-metal ion interactions is crucial for understanding the behavior of these compounds in various applications, including potential anticancer activities (Ghani & Alabdali, 2022).
N-Arylsulfonyl Derivatives Synthesis : Hydrolytic transformations of related compounds in alkaline medium under microwave irradiation lead to the formation of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, demonstrating the compound's potential in synthesizing a variety of chemically significant derivatives (Rudyakova et al., 2006).
Biological Activities
Antiviral Activity : Some derivatives of the compound showed moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests potential use in developing antiviral agents (Ostrovskii et al., 2021).
Cancer Research : The compound's derivatives have been explored for their anticancer properties. For example, a study examined the anticancer activity of gold (III) and nickel (II) metal ion complexes derived from a compound structurally related to this compound, indicating its relevance in cancer research and treatment (Ghani & Alabdali, 2022).
Eigenschaften
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-2-18-9-6-4-3-5-8(9)15-11(12-13-14-15)19-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIUZJIDLHYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331283 |
Source


|
| Record name | 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
436095-22-6 |
Source


|
| Record name | 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)



![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
